Pegmusirudin

Descripción

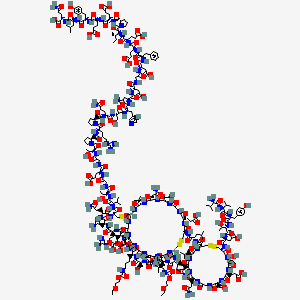

Propiedades

Fórmula molecular |

C299H462N84O115S6 |

|---|---|

Peso molecular |

7266 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1S,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-15-(3-carbamimidamidopropyl)-18,47,67-tris(2-carboxyethyl)-24,76-bis[4-(2-ethoxyethoxycarbonylamino)butyl]-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191+,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1 |

Clave InChI |

MFPRYDMAZLLTGM-OCLCFYPRSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |

Origen del producto |

United States |

Molecular and Biochemical Characterization of Pegmusirudin

Mechanism of Direct Thrombin Inhibition by Pegmusirudin (B573830)

As an analogue of hirudin, this compound is understood to be a direct, potent, and highly specific inhibitor of thrombin. drugbank.comnih.gov The mechanism involves a bivalent interaction, where different regions of the inhibitor bind to distinct sites on the thrombin molecule. researchgate.net

The molecular recognition between hirudin analogues and thrombin is a well-studied process that provides a framework for understanding the action of this compound. Hirudin binds to thrombin in a 1:1 stoichiometric ratio, forming a stable, non-covalent complex. mdpi.com This interaction involves both the active site and exosite I of thrombin. researchgate.net

The N-terminal domain of hirudin interacts with the catalytic site of thrombin, effectively blocking its proteolytic activity. researchgate.net Simultaneously, the acidic C-terminal tail of hirudin binds with high affinity to the positively charged exosite I of thrombin. researchgate.net This dual interaction accounts for the high specificity and tight binding of hirudin to thrombin. The binding kinetics are characterized by a rapid association rate, leading to the swift formation of the enzyme-inhibitor complex. nih.govnih.gov

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. ebmconsult.compharmacologycanada.org A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. ebmconsult.compharmacologycanada.org For noncompetitive inhibitors, the Ki is essentially the same as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), while for competitive inhibitors, the Ki is approximately half of the IC50. ebmconsult.com

The reported Ki values for hirudin are in the picomolar (pM) to femtomolar (fM) range, highlighting its exceptional potency as a thrombin inhibitor. For instance, studies have reported dissociation constants for the thrombin-hirudin complex to be as low as 20 fM and 50 pM. nih.govnih.govkarger.com

| Inhibitor | Target Enzyme | Reported Inhibition Constant (Ki) | Source |

| Hirudin | Thrombin | 20 fM | nih.gov |

| Hirudin | Thrombin | 50 pM | nih.govkarger.com |

This table presents data for hirudin, the parent compound of this compound. The Ki values for this compound are expected to be in a similar range, reflecting a high-affinity interaction with thrombin.

Quantitative Analysis of Enzyme Inhibition

Reversibility and Irreversibility Studies of Thrombin Binding

The binding of hirudin and its derivatives to thrombin is known to be extremely tight, often described as practically irreversible. Hirudin binds to thrombin in a 1:1 stoichiometric ratio, targeting both the active site and the exosite I of thrombin, which contributes to its high affinity and specificity.

Steady-State Enzyme Kinetic Assays

Steady-state enzyme kinetic assays are crucial for determining the inhibitory potency of a compound, typically expressed as the inhibition constant (K_i). For native hirudin, the K_i for thrombin is exceptionally low, reported to be in the picomolar to femtomolar range (approximately 10⁻¹⁰ to 10⁻¹⁴ M), making it one of the most potent natural inhibitors of thrombin known. nih.gov

Specific steady-state enzyme kinetic data for this compound, including a precise K_i value, are not extensively reported in the available scientific literature. However, it is anticipated that the K_i of this compound would be in a similar range to that of native hirudin, reflecting the preservation of the core hirudin structure responsible for high-affinity thrombin binding. The PEG moiety is primarily intended to alter the pharmacokinetic properties rather than the intrinsic inhibitory activity.

Specificity Profile Against Other Serine Proteases

A key characteristic of hirudin and its derivatives is their high specificity for thrombin over other serine proteases involved in the coagulation cascade and other physiological processes. This high specificity is attributed to the unique bivalent interaction with thrombin.

Quantitative data on the specificity profile of this compound against a panel of other serine proteases, such as Factor Xa, trypsin, and plasmin, are not detailed in the available literature. However, based on the known properties of hirudin, it is expected that this compound would exhibit a very high degree of selectivity for thrombin. For comparison, other direct thrombin inhibitors have been shown to have varying degrees of selectivity. For instance, dabigatran (B194492) exhibits high specificity for thrombin over other serine proteases. nih.gov A comprehensive understanding of this compound's specificity would require direct comparative enzymatic assays.

Comparative Biochemical Analysis with Native Hirudin and Other Direct Thrombin Inhibitors

This compound's biochemical profile can be understood by comparing it to native hirudin and other clinically relevant direct thrombin inhibitors like bivalirudin (B194457) and argatroban (B194362).

Native Hirudin: The primary difference between this compound and native hirudin is the PEGylation. This modification increases the molecular weight and hydrodynamic radius of the molecule, which in turn is expected to decrease renal clearance and prolong its circulating half-life. Biochemically, the core interaction with thrombin is expected to be highly similar, with this compound retaining the high affinity and specificity of native hirudin.

Bivalirudin: Bivalirudin is a synthetic bivalent direct thrombin inhibitor that also binds to the active site and exosite I of thrombin. A key difference is that the binding of bivalirudin to thrombin is reversible, as thrombin can slowly cleave the bivalirudin molecule, leading to the restoration of thrombin activity. nih.gov This contrasts with the essentially irreversible binding of hirudin and, presumably, this compound.

Argatroban: Argatroban is a small molecule, univalent direct thrombin inhibitor that binds only to the active site of thrombin. nih.gov Its binding is also reversible. The interaction of argatroban with thrombin is biochemically distinct from the bivalent interaction of the hirudin family of inhibitors.

The antithrombotic effect of PEG-hirudin has been shown to be dose-dependent, effectively preventing both platelet and fibrin (B1330869) deposition. nih.gov This indicates that, like native hirudin, it effectively inhibits the actions of thrombin in the coagulation process.

Below is an interactive data table summarizing the comparative biochemical properties. Note that specific quantitative data for this compound are largely inferred from studies on PEG-hirudin and native hirudin due to a lack of direct, publicly available data for this compound itself.

| Feature | This compound (inferred) | Native Hirudin | Bivalirudin | Argatroban |

| Target | Thrombin | Thrombin | Thrombin | Thrombin |

| Binding Sites | Active Site & Exosite I | Active Site & Exosite I | Active Site & Exosite I | Active Site |

| Reversibility | Essentially Irreversible | Essentially Irreversible | Reversible | Reversible |

| Inhibition Constant (K_i) | Expected to be in pM-fM range | ~10⁻¹⁰ - 10⁻¹⁴ M nih.gov | Weaker affinity than hirudin nih.gov | 4.5 nM nih.gov |

| Specificity for Thrombin | High | High | High | High |

Structural Engineering and Structure Activity Relationships Sar of Pegmusirudin

Polyethylene (B3416737) Glycol (PEG) Conjugation and its Impact on Biochemical Properties

The covalent attachment of PEG chains, or PEGylation, is a well-established biopharmaceutical strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. wikipedia.org In the case of Pegmusirudin (B573830), this modification is central to its design and function. This compound is a conjugate of recombinant hirudin with two molecules of polyethylene glycol (PEG)-5000. nih.gov

The primary rationale for PEGylating therapeutic peptides and proteins like hirudin is to improve their in vivo performance. wikipedia.org Key objectives of PEGylation include:

Prolonged Plasma Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its rate of clearance by the kidneys, thereby extending its circulation time in the bloodstream. wikipedia.orgnih.gov This allows for less frequent administration.

Reduced Immunogenicity: The PEG chains can shield the protein from the host's immune system, reducing the likelihood of an immune response against the therapeutic protein. nih.govnih.gov

Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic proteins and protect them from enzymatic degradation. nih.gov

For hirudin, a potent but relatively small protein, a short plasma half-life necessitates frequent injections to maintain therapeutic anticoagulant levels. nih.gov PEGylation addresses this limitation, aiming to create a more patient-friendly therapeutic agent. nih.gov

Hirudin is a highly specific and potent inhibitor of thrombin, binding to it in a bivalent fashion. nih.govresearchgate.net The N-terminal domain of hirudin interacts with the active site of thrombin, while its acidic C-terminal tail binds to the fibrinogen-binding exosite of thrombin. nih.govresearchgate.net

The introduction of PEG chains can potentially modulate these interaction dynamics. While the primary goal is to improve pharmacokinetics without compromising efficacy, the steric hindrance from the PEG moieties could influence the binding affinity and kinetics of the inhibitor. The location of PEG attachment is crucial; modifications near the key binding residues could negatively impact the inhibitory activity. researchgate.net However, a well-designed PEGylated hirudin, such as this compound, is engineered to maintain high-affinity binding to thrombin, thus preserving its potent anticoagulant effect. nih.gov Molecular dynamics simulations of PEGylated hirudin suggest that certain attachment sites, like Lys35, are less likely to interfere with thrombin binding. researchgate.net

Deconstruction and Reconstruction: Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies on this compound analogues are not extensively available in public literature, the broader field of hirudin derivatives provides a wealth of information on the structural determinants for thrombin inhibition. These studies are foundational to the rational design of molecules like this compound.

The development of hirudin derivatives has been driven by the need to optimize its therapeutic profile, including enhancing its antithrombotic efficacy and reducing potential side effects like bleeding. nih.gov Rational design strategies often involve:

Site-Directed Mutagenesis: Altering specific amino acid residues to probe their role in thrombin binding and inhibition.

Truncation and Fusion: Creating smaller, active fragments of hirudin or fusing it with other peptides to introduce new functionalities. For example, recombinant-RGD-hirudin was constructed by fusing the Arg-Gly-Asp (RGD) sequence to hirudin to add anti-platelet aggregation activity. nih.gov

Chemical Modification: Introducing non-natural amino acids or chemical moieties, such as PEG, to enhance specific properties. nih.govresearchgate.net

Synthetic strategies for these derivatives typically involve recombinant DNA technology to produce the hirudin protein, followed by chemical conjugation for modifications like PEGylation. researchgate.net The synthesis of PEG-peptide conjugates can be achieved through various chemical ligation techniques, often targeting specific functional groups on the protein surface like amine or thiol groups. reading.ac.uk

The table below summarizes key hirudin derivatives and their design rationale.

| Derivative Name | Design Rationale | Key Structural Modification | Reference |

| Lepirudin | Recombinant version of hirudin variant-1 | Produced in yeast | nih.govresearchgate.net |

| Desirudin (B48585) | Recombinant version of hirudin variant-1 | Differs from lepirudin in the first two N-terminal amino acids | nih.gov |

| Bivalirudin (B194457) | Synthetic 20-amino acid peptide | Based on the structure of hirudin | nih.govresearchgate.net |

| Recombinant-RGD-hirudin | To add anti-platelet aggregation activity | Fusion of the RGD sequence to hirudin | nih.gov |

SAR studies on various hirudin analogues have pinpointed several key structural features that are critical for high-affinity thrombin binding and potent inhibition:

N-Terminal Domain: The first few amino acids of the N-terminus are crucial for interacting with the catalytic site of thrombin. Modifications in this region can significantly impact inhibitory potency. wikipedia.org

C-Terminal Tail: The acidic residues in the C-terminal domain are essential for binding to the exosite-I of thrombin. The length and charge of this tail influence the binding affinity. wikipedia.org

Disulfide Bonds: The three disulfide bonds in the N-terminal core of hirudin are vital for maintaining its compact, globular structure, which is necessary for proper orientation and binding to thrombin. nih.govnih.gov

Specific Amino Acid Residues: Studies have identified specific residues that form critical contacts with thrombin. For instance, in silico studies have been used to predict optimal sites for modification, such as PEGylation, to minimize disruption of these interactions. nih.govresearchgate.net

The table below highlights the contribution of different structural regions of hirudin to its interaction with thrombin.

| Structural Region | Key Residues/Features | Contribution to Thrombin Interaction |

| N-Terminal Domain | Amino acids 1-3 | Binds to the catalytic active site of thrombin |

| Core Region | Three disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys22-Cys39) | Maintains the compact structure necessary for binding |

| C-Terminal Tail | Acidic amino acid residues | Interacts with the fibrinogen-binding exosite of thrombin |

Computational Chemistry Approaches in SAR: Molecular Docking and Dynamics Simulations

Computational chemistry has played a pivotal role in unraveling the SAR of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided invaluable insights into its interaction with its biological targets at an atomic level.

Molecular docking studies are employed to predict the preferred orientation of this compound when it binds to a receptor, forming a stable complex. These simulations help in identifying the key amino acid residues involved in the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. While specific docking score tables for this compound are not publicly available, the general application of this method involves ranking potential binding poses based on scoring functions that estimate the binding affinity.

Molecular dynamics simulations offer a more dynamic perspective, simulating the movement of atoms in the this compound-receptor complex over time. This method provides a deeper understanding of the conformational changes that occur upon binding and the stability of the complex. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration to understand its compactness. Although specific simulation data for this compound is proprietary, the table below illustrates typical data generated in such studies for analogous peptide-protein interactions.

| Simulation Parameter | Typical Value Range | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1-3 Å | Indicates the stability of the protein structure during the simulation. Lower, stable values suggest a well-equilibrated and stable complex. |

| RMSF of Ligand | 0.5-2 Å | Highlights the flexibility of different parts of the ligand. Higher values indicate more flexible regions. |

| Radius of Gyration (Rg) | 15-20 Å | Measures the compactness of the protein-ligand complex. A stable Rg value suggests the complex maintains its overall shape. |

| Hydrogen Bond Occupancy | >50% | Indicates the persistence of specific hydrogen bonds between the ligand and the receptor, highlighting key interactions for binding. |

Peptide Sequence Modification and its Functional Consequences

The peptide sequence of this compound is a critical determinant of its biological function. Modifications to this sequence, such as amino acid substitutions, additions, or deletions, can have profound effects on its activity, stability, and specificity. The process of peptide engineering involves rationally designing these modifications to enhance desired therapeutic properties.

For instance, substituting a non-polar amino acid with a charged one can alter the electrostatic interactions with the target receptor, potentially increasing binding affinity. Similarly, replacing a naturally occurring L-amino acid with a D-amino acid can enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life.

The functional consequences of such modifications are typically evaluated through a series of in vitro and in vivo assays. The table below outlines common modifications and their expected functional outcomes, based on general principles of peptide chemistry, as specific data for this compound analogues is not publicly disclosed.

| Modification Type | Example | Anticipated Functional Consequence |

|---|---|---|

| Amino Acid Substitution | Replacing Alanine with Arginine | Increased positive charge, potentially enhancing interaction with negatively charged receptor sites. |

| N-terminal Acetylation | Adding an acetyl group to the N-terminus | Increased stability against aminopeptidases and can alter binding interactions. |

| C-terminal Amidation | Converting the C-terminal carboxyl group to an amide | Increased resistance to carboxypeptidases and can mimic the native peptide structure. |

| Pegylation | Covalent attachment of polyethylene glycol (PEG) | Increased hydrodynamic size, leading to reduced renal clearance and longer circulating half-life. |

Pre Clinical Pharmacological and Mechanistic Research of Pegmusirudin

In Vivo Animal Model Research on Antithrombotic Efficacy

In vivo animal models are critical for evaluating the therapeutic potential of antithrombotic agents in a complex physiological system, bridging the gap between in vitro findings and clinical application.

The antithrombotic activity of Pegmusirudin (B573830) has been demonstrated in various well-established animal models of both venous and arterial thrombosis. thieme-connect.com In a dog model of arterial thrombosis (a modification of the Folts model), this compound effectively reduced platelet-dependent thrombus formation in the coronary artery. thieme-connect.com It was also shown to be more effective than unfractionated heparin at preventing reocclusion after thrombolysis in a canine carotid artery model. ahajournals.org

Studies using the parent compound, hirudin, in rodent models further support these findings. In a rat model of venous thrombosis, hirudin significantly reduced thrombus wet weight. frontiersin.orgnih.gov Furthermore, in a mouse model of photochemically induced microvascular thrombosis, recombinant hirudin significantly delayed the formation of thrombi in both arterioles and venules. nih.gov Fusion proteins incorporating hirudin have also shown efficacy in ferric chloride-induced arterial thrombosis models in mice, efficiently suppressing clot formation. pnas.org These models, which simulate thrombosis through endothelial injury or stasis, confirm the potent in vivo antithrombotic effects of direct thrombin inhibition by hirudin and its derivatives. nih.govnih.gov

Pharmacodynamic studies aim to correlate the concentration of a drug in the body with its pharmacological effect. For this compound, the primary pharmacodynamic marker is the direct measurement of its anticoagulant effect in the blood, often quantified as anti-IIa (antithrombin) activity. Preclinical studies have established a direct relationship between the plasma concentration of this compound and its anticoagulant effects, as measured by both anti-IIa activity and the prolongation of aPTT. nih.govthieme-connect.com After intravenous administration in healthy volunteers, dose-dependent increases in anti-IIa activity were observed, which correlated with aPTT prolongation. nih.gov This correlation provides a reliable method for assessing the biological activity of the compound in vivo and understanding the exposure-response relationship that drives its antithrombotic efficacy. ahajournals.org

Hematological Parameter Monitoring in Pre-clinical Studies

Detailed pre-clinical studies monitoring the full spectrum of hematological parameters for this compound are not extensively available in publicly accessible literature. Generally, for a compound with anticoagulant properties, pre-clinical evaluation in animal models would involve comprehensive monitoring of coagulation parameters. This typically includes the prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT) to assess the compound's effect on the extrinsic, intrinsic, and common coagulation pathways, respectively. Additionally, platelet count and function assays would be conducted to evaluate any potential impact on primary hemostasis. Parameters such as fibrinogen levels would also be monitored.

In the context of a direct thrombin inhibitor like this compound, a dose-dependent prolongation of aPTT and TT would be the expected primary pharmacodynamic effect observed in preclinical species. The monitoring of these parameters is crucial for establishing a dose-response relationship and for guiding the selection of doses for further toxicological and efficacy studies.

Histopathological Analysis of Thrombus Formation and Resolution

Specific histopathological analyses of thrombus formation and resolution following treatment with this compound in pre-clinical models have not been detailed in available research. In typical pre-clinical thrombosis models, such as ferric chloride-induced arterial thrombosis or stasis-induced venous thrombosis in rodents, histopathological examination of the resulting thrombi is a critical endpoint.

This analysis would involve the microscopic examination of thrombus composition, including the relative content of fibrin (B1330869), platelets, red blood cells, and inflammatory cells. For an antithrombotic agent like this compound, the intended outcome would be a reduction in thrombus size and weight. Histopathological analysis would further elucidate the mechanism by showing less organized thrombi with a reduced fibrin mesh and decreased cellular components compared to control animals. Over time, the process of thrombus resolution, including recanalization and organization of the thrombus, would be assessed to understand the drug's impact on the natural healing process of the blood vessel.

Non-clinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Publicly available, detailed non-clinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is limited. drugbank.com The following sections outline the standard approaches and expected findings for a compound of this class during pre-clinical development.

Absorption and Distribution Studies in Preclinical Species

Comprehensive absorption and distribution studies for this compound in various pre-clinical species such as rats and monkeys are not publicly documented. drugbank.com For a pegylated peptide administered parenterally, it would be expected to have a different absorption and distribution profile compared to a small molecule.

Key parameters that would be determined in such studies include:

Bioavailability: Following non-intravenous administration (e.g., subcutaneous), the fraction of the dose that reaches systemic circulation.

Volume of Distribution (Vd): This parameter would indicate the extent of tissue distribution. For a large molecule like a pegylated peptide, the Vd is generally expected to be relatively small and confined primarily to the plasma and extracellular fluid.

Tissue Distribution: Studies using radiolabeled compounds would identify the specific tissues and organs where the drug accumulates.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Monkey |

|---|---|---|

| Bioavailability (SC) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Elucidation of Metabolic Pathways and Excretion Routes in Animal Models

The metabolic pathways and excretion routes of this compound in animal models have not been described in the available literature. drugbank.com As a pegylated peptide, it is anticipated that this compound would undergo proteolytic degradation into smaller peptides and amino acids. The polyethylene (B3416737) glycol (PEG) moiety is generally resistant to metabolism.

The primary routes of excretion for large molecules are typically renal and/or hepatobiliary. Studies would be conducted to quantify the amount of the parent drug and its metabolites in urine and feces.

PK/PD Modeling and Simulation in Preclinical Development

Specific PK/PD modeling and simulation data for the preclinical development of this compound are not available. This process involves integrating the pharmacokinetic data (drug concentration over time) with the pharmacodynamic data (biological effect, e.g., prolongation of clotting times) to develop a mathematical model.

Such a model would aim to:

Describe the relationship between drug exposure and the anticoagulant effect.

Simulate the effects of different dosing regimens.

Help in predicting the therapeutic dose range in humans.

The model would be crucial for understanding the time course of the drug's effect and for optimizing the dosing strategy to maintain a therapeutic anticoagulant effect while minimizing potential bleeding risks.

Advanced Research Methodologies and Future Directions in Pegmusirudin Studies

Bioanalytical Techniques for Pegmusirudin (B573830) Quantification in Biological Matrices

Accurate quantification of this compound in biological samples such as plasma, serum, or urine is fundamental for pharmacokinetic analysis. The choice of bioanalytical method depends on the required sensitivity, specificity, and throughput. longdom.org

Chromatographic techniques, often coupled with mass spectrometry, are powerful tools for the precise quantification of drugs in complex biological matrices. researchgate.netnih.gov These methods separate the analyte of interest from other components in the sample before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalysis. When combined with detectors like UV-Vis or, more powerfully, tandem mass spectrometry (MS/MS), it provides high sensitivity and specificity. nih.gov For a peptide-based molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the preferred method. It involves the separation of the peptide by HPLC followed by ionization and detection by a mass spectrometer, which can identify and quantify the molecule based on its mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization for polar and non-volatile compounds like peptides, which can add complexity to the sample preparation process. mdpi.commdpi.com

| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, widely available, cost-effective. | Lower sensitivity and specificity compared to MS. | Suitable for higher concentration measurements; may lack sensitivity for pharmacokinetic studies. |

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity, high specificity, structural information. nih.gov | Higher cost, more complex instrumentation and method development. | Gold standard for quantification in biological matrices, enabling detailed pharmacokinetic profiling. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. mdpi.com | High resolution for volatile compounds. | Requires derivatization for non-volatile peptides, potential for thermal degradation. | Less suitable for large peptides like this compound due to its non-volatile nature. |

Immunoassays utilize the specific binding between an antibody and an antigen to detect and quantify substances in biological samples. nih.gov These methods are particularly useful for large molecules like peptides and proteins.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. For this compound, a "sandwich" ELISA could be developed where one antibody captures the molecule and a second, enzyme-labeled antibody detects it. mdpi.com This approach offers high specificity and sensitivity. Other immunoassay formats include radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA), which differ in the type of label used for detection. mdpi.com These techniques are valuable for high-throughput screening and can be complementary to chromatographic methods. nih.gov The development of reliable immunoassays is crucial not only for pharmacokinetic studies but also for monitoring potential immunogenicity, where the body may develop anti-drug antibodies (ADA). nih.gov

| Immunoassay Type | Detection Principle | Key Features |

|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | Enzymatic colorimetric, fluorometric, or luminescent signal. | Versatile, high-throughput, relatively low cost. |

| RIA (Radioimmunoassay) | Radioisotope label. | Historically a gold standard for sensitivity, but involves radioactive materials. |

| CLIA (Chemiluminescence Immunoassay) | Light-producing chemical reaction. mdpi.com | High sensitivity, wide dynamic range, low background noise. |

Integration of Omics Technologies in Anticoagulant Research

Omics technologies provide a global view of molecules (such as proteins or metabolites) within a biological system, offering deep insights into the mechanisms of drug action and their effects on physiological pathways. mdpi.comresearchgate.net For anticoagulants like this compound, proteomics and metabolomics are particularly valuable. nih.govresearchgate.net

Proteomics is the large-scale study of proteins. In the context of this compound, a direct thrombin inhibitor, proteomics can be used to identify not only its primary target but also other proteins that may interact with it or whose expression is altered by its activity. lumc.nl Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to thrombin in the presence and absence of this compound. nih.gov

Furthermore, studying the proteome of platelets before and after activation by thrombin can reveal how inhibitors like this compound affect platelet function and signaling. nih.gov This can uncover off-target effects or novel mechanisms of action. nih.gov Quantitative targeted proteomics can be used to measure the concentrations of a large number of proteins in the coagulation and fibrinolysis pathways simultaneously, providing a comprehensive picture of the drug's effect. lumc.nlresearchgate.net This approach can help identify biomarkers to monitor the drug's efficacy. rsc.org

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. nih.gov It can provide a functional readout of the physiological state of a cell or organism. uab.edu When an anticoagulant like this compound inhibits thrombin, it perturbs the coagulation cascade, which can lead to downstream changes in various metabolic pathways.

By analyzing the metabolome of plasma or serum from subjects treated with this compound, researchers can identify specific metabolic signatures associated with its anticoagulant effect. wikipedia.org This can help in understanding the broader physiological impact of thrombin inhibition. mdpi.com Pathway analysis tools can then be used to map these changes to specific biochemical pathways, such as amino acid metabolism or lipid metabolism, which are known to be linked with coagulation processes. nih.gov This information can be valuable for identifying novel biomarkers of drug efficacy or potential metabolic side effects.

| Omics Field | Methodology | Research Question Addressed |

|---|---|---|

| Proteomics | Mass Spectrometry, Affinity Purification, Western Blot. rsc.org | Identifying direct and indirect protein interactions; understanding effects on platelet activation proteome. nih.govnih.gov |

| Metabolomics | LC-MS, GC-MS, NMR Spectroscopy. | Characterizing metabolic shifts due to coagulation inhibition; identifying biomarkers of drug effect. wikipedia.org |

Development of Novel In Vitro and In Vivo Models for Thrombosis Research

The evaluation of new anticoagulants requires robust and clinically relevant models of thrombosis. ahajournals.org Both in vitro and in vivo models are essential for preclinical development, each providing unique advantages. nih.gov

In vitro models allow for the study of thrombus formation under controlled conditions. researchgate.net Modern approaches include microfluidic devices, often called "thrombosis-on-a-chip" systems, which can mimic the geometry and flow conditions of blood vessels. amegroups.orgvr.se These systems can be lined with endothelial cells and perfused with human blood to create a more physiologically relevant environment for testing the efficacy of drugs like this compound. amegroups.org

In vivo models in animals remain critical for understanding the efficacy and behavior of a new drug in a complex, living system. ahajournals.org Common models involve inducing thrombosis in arteries or veins of animals, such as mice or rats, through various methods like chemical injury (e.g., with ferric chloride), mechanical stenosis, or stasis. nih.gov These models allow researchers to assess the ability of this compound to prevent thrombus formation or promote its resolution in a physiological context.

| Model Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| In Vitro | Flow chambers, Microfluidic "thrombosis-on-a-chip" devices. amegroups.orgvr.se | High-throughput, controlled conditions, reduced ethical concerns, use of human blood. nih.gov | May not fully replicate the complexity of the in vivo environment. |

| In Vivo | Ferric chloride injury model, Stasis-induced deep vein thrombosis model. ahajournals.orgnih.gov | Represents a complex physiological system, allows for pharmacokinetic/pharmacodynamic correlation. | Lower throughput, higher cost, ethical considerations, inter-species variability. amegroups.org |

Microfluidic Systems for Thrombus Formation Under Flow

Microfluidic systems, or "thrombosis-on-a-chip" devices, offer a powerful in vitro tool for studying thrombus formation under physiologically relevant hemodynamic conditions. rsc.org These systems can be engineered to mimic the geometry and flow dynamics of blood vessels, including regions of stenosis or bifurcation where thrombi are prone to form. nih.govrsc.org By perfusing whole blood through microchannels coated with prothrombotic substrates like collagen, researchers can visualize and quantify platelet adhesion, aggregation, and fibrin (B1330869) formation in real-time. fda.gov

The application of microfluidic devices in the study of this compound would enable detailed investigation into its effects on thrombus development across a range of shear rates, characteristic of both arterial and venous flow. nih.gov This is particularly relevant for understanding how this compound's mechanism of direct thrombin inhibition translates to the dynamic environment of a flowing system, a limitation of static coagulation assays. Furthermore, these platforms can be used to assess how this compound interacts with various blood components and endothelial cells under flow, providing mechanistic insights that are not achievable with traditional methods. nih.gov

Table 1: Key Parameters in Microfluidic Studies of Antithrombotics

| Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Wall Shear Rate | The rate at which fluid velocity changes from the vessel wall to the centerline. | Allows for testing this compound's efficacy under both arterial and venous flow conditions. |

| Channel Geometry | The design of the microfluidic channels, which can include stenoses, bifurcations, or other complex shapes. rsc.org | Enables the study of this compound's effect on thrombus formation in regions of disturbed flow. |

| Substrate Coating | The prothrombotic material, such as collagen or von Willebrand factor, coated onto the channel surface. | Facilitates investigation into this compound's ability to inhibit thrombus formation on different thrombogenic surfaces. |

| Real-time Imaging | The use of microscopy to visualize and quantify platelet and fibrin dynamics during thrombus formation. | Provides detailed mechanistic data on how this compound alters the kinetics of clot development. |

Genetically Modified Animal Models for Coagulation Research

Genetically modified animal models are indispensable for in vivo research into coagulation and the evaluation of novel anticoagulants. nih.gov These models, which include knockout mice for specific coagulation factors, allow for the study of disease states such as hemophilia and provide a platform for assessing the efficacy of therapeutic interventions. nih.gov For instance, hemophilia A mice, which have a deficiency in factor VIII, are a well-established model for evaluating the hemostatic effects of various treatments. nih.gov

In the context of this compound research, these animal models can be utilized to explore its antithrombotic activity in a complex biological system. By inducing thrombosis in genetically modified animals, researchers can assess this compound's ability to prevent clot formation and compare its performance to other anticoagulants. Furthermore, these models are crucial for investigating the compound's impact on bleeding, a key consideration for any anticoagulant. The use of various models with different genetic modifications can help to elucidate the specific pathways through which this compound exerts its effects. nih.gov

Comparative Research on this compound and Next-Generation Anticoagulants

A critical aspect of ongoing research into this compound involves its comparison with other classes of anticoagulants, particularly the small molecule direct thrombin inhibitors. This comparative analysis is essential for defining its unique therapeutic niche.

Differentiation from Small Molecule Direct Thrombin Inhibitors

This compound, as a hirudin derivative, is a bivalent direct thrombin inhibitor, binding to both the active site and exosite 1 of thrombin. nih.gov This contrasts with small molecule direct thrombin inhibitors, such as argatroban (B194362) and dabigatran (B194492), which are univalent and bind only to the active site of thrombin. nih.govpixorize.com This difference in binding mechanism may have significant pharmacological implications. The bivalent binding of hirudin derivatives results in a very high affinity and specificity for thrombin. nih.gov

The PEGylation of this compound further distinguishes it from small molecule inhibitors by altering its pharmacokinetic profile, likely leading to a longer half-life. This could translate to different clinical applications and dosing regimens. Comparative studies are needed to systematically evaluate these differences in binding kinetics, pharmacokinetics, and their ultimate impact on antithrombotic efficacy and bleeding risk.

Table 2: Comparison of this compound and Small Molecule Direct Thrombin Inhibitors

| Feature | This compound (Hirudin Derivative) | Small Molecule DTIs (e.g., Argatroban, Dabigatran) |

|---|---|---|

| Target Binding | Bivalent (Active site and exosite 1 of thrombin) nih.gov | Univalent (Active site of thrombin) nih.gov |

| Molecular Size | Large molecule (polypeptide) nih.gov | Small molecule nih.gov |

| Reversibility | Essentially irreversible binding with thrombin nih.gov | Reversible binding with thrombin nih.gov |

| Pharmacokinetics | Modified by PEGylation for potentially longer half-life | Generally shorter half-lives |

Exploration of Combination Therapies at a Mechanistic Level (e.g., with Antiplatelet Agents)

The combination of anticoagulants and antiplatelet agents is a common strategy in the management of cardiovascular diseases. nih.govnih.gov At a mechanistic level, this approach targets two distinct but interconnected pathways in thrombosis: anticoagulants inhibit the coagulation cascade and fibrin formation, while antiplatelet agents prevent platelet activation and aggregation.

For this compound, mechanistic studies exploring its combination with various antiplatelet drugs, such as aspirin (B1665792) or P2Y12 inhibitors, are warranted. frontiersin.org Such research would aim to understand how the simultaneous inhibition of thrombin by this compound and platelet function by an antiplatelet agent affects thrombus stability and growth. Advanced techniques, including the aforementioned microfluidic systems, would be invaluable in dissecting the synergistic or additive effects of these combination therapies on clot architecture and dynamics under flow. Understanding these interactions at a fundamental level is crucial for designing rational combination therapies that maximize antithrombotic efficacy while minimizing bleeding risk. frontiersin.orgresearchgate.net

Unexplored Therapeutic Areas and Molecular Pathways for Hirudin Derivatives

Beyond their well-established role in anticoagulation, hirudin and its derivatives may possess therapeutic potential in other areas. nih.govresearchgate.net Recent research has begun to uncover roles for thrombin in various pathophysiological processes beyond hemostasis, including inflammation, wound repair, fibrosis, and tumor progression. nih.govresearchgate.netresearchgate.net Consequently, the potent and specific inhibition of thrombin by hirudin derivatives like this compound could offer therapeutic benefits in these contexts.

For example, studies have suggested that hirudin can exert beneficial effects in ischemic flaps by improving microcirculation and reducing inflammation. nih.gov There is also evidence for its involvement in anti-fibrotic processes. nih.gov Furthermore, the connection between thrombin and tumor biology, including tumor metastasis, presents a potential avenue for the application of hirudin derivatives in oncology. researchgate.net Future research should focus on elucidating the molecular pathways through which hirudin derivatives modulate these non-hemostatic processes. This could open up entirely new therapeutic indications for this compound and related compounds, expanding their clinical utility beyond the traditional scope of anticoagulation. nih.govresearchgate.net

Q & A

Q. What distinguishes Pegmusirudin's mechanism of action from traditional anticoagulants like heparin or warfarin, and how can this be experimentally validated?

this compound, a novel parenteral anticoagulant, targets thrombin directly with enhanced specificity compared to heparin (which requires antithrombin III) and warfarin (a vitamin K antagonist). To validate this, researchers should employ in vitro thrombin inhibition assays using purified enzymes and compare inhibition kinetics (e.g., IC₅₀ values). In vivo models, such as murine thrombosis models, can assess bleeding risk and efficacy. Structural studies (e.g., X-ray crystallography) may further elucidate binding interactions .

Q. Which preclinical models are most suitable for evaluating this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Key models include:

- PK Studies : Rodent and non-rodent models (e.g., rabbits) to measure half-life, clearance, and bioavailability via plasma sampling.

- PD Studies : Ex vivo thrombin generation assays or tail-bleeding time measurements.

- Safety : Dose-escalation studies in primates to assess bleeding risk. Ensure reproducibility by documenting animal strains, dosing regimens, and analytical methods (e.g., LC-MS for drug concentration) in alignment with guidelines for experimental transparency .

Advanced Research Questions

Q. How can a Phase II clinical trial for this compound be designed to balance dose optimization and thromboembolic risk mitigation?

Use the PICOT framework :

- P atients: High-risk cohorts (e.g., post-surgical patients).

- I ntervention: this compound at varying doses.

- C omparison: Standard therapy (e.g., low-molecular-weight heparin).

- O utcome: Incidence of thrombosis vs. bleeding events.

- T ime: 30-day follow-up. Implement adaptive trial designs with interim analyses to adjust dosing. Include biomarkers like anti-FXa activity for PK/PD correlations .

Q. What methodologies resolve contradictions between this compound's in vitro efficacy and clinical bleeding risk data?

- PK/PD Modeling : Integrate in vitro IC₅₀ data with in vivo plasma concentrations to identify therapeutic windows.

- Subgroup Analysis : Stratify clinical trial data by renal/hepatic function to assess covariates.

- Mechanistic Studies : Use thromboelastography (TEG) to evaluate clot formation dynamics in patient samples. Transparently report confounding variables (e.g., comorbidities) in the Discussion section to contextualize discrepancies .

Q. How should systematic reviews assess this compound's efficacy across heterogeneous clinical trials?

Follow PRISMA guidelines :

- Define inclusion criteria using PICO : Patients (e.g., atrial fibrillation), Intervention (this compound), Comparator, Outcomes (stroke prevention).

- Use random-effects meta-analysis to account for heterogeneity.

- Assess bias via Cochrane Risk of Tool and explore heterogeneity via meta-regression (e.g., dosing protocols). Highlight gaps, such as underrepresentation of elderly populations, for future research .

Q. What experimental details are critical for replicating this compound's pharmacokinetic studies?

Ensure manuscripts include:

- Materials : Drug formulation (e.g., PEGylation ratio), solvent details.

- Methods : Sampling intervals, analytical techniques (e.g., ELISA vs. LC-MS).

- Data Availability : Raw PK curves and statistical codes in supplementary files. Reference Beilstein Journal guidelines for structuring reproducible methods .

Methodological Considerations

- Ethical Compliance : For human trials, obtain IRB approval and document informed consent processes. Address bleeding risk mitigation strategies (e.g., reversal protocols) in proposals .

- Data Collection : Use standardized case report forms (CRFs) for clinical endpoints. For preclinical data, employ electronic lab notebooks to ensure traceability .

- Statistical Rigor : Collaborate with statisticians early to power studies appropriately. Pre-specify primary/secondary endpoints to avoid Type I errors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.